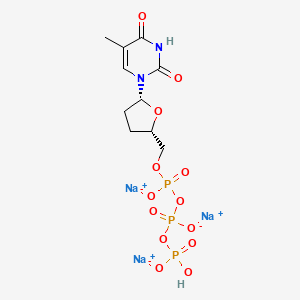

ddTTP (trisodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

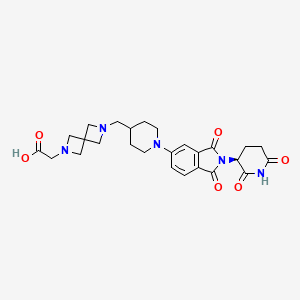

Dideoxythymidine triphosphate trisodium is a compound that belongs to the class of dideoxyribonucleoside triphosphates. It is commonly used as a chain-elongating inhibitor of DNA polymerase in DNA sequencing. This compound is particularly significant in the Sanger method of DNA sequencing, where it helps terminate DNA strand elongation by incorporating itself into the DNA strand and preventing further addition of nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dideoxythymidine triphosphate trisodium can be synthesized using terminal transferase enzyme and dideoxythymidine triphosphate. The process involves the addition of a single thymidine nucleotide to the 3’-end of a blunt-end linearized vector. The reaction is performed in the presence of terminal transferase enzyme and dideoxythymidine triphosphate under suitable conditions .

Industrial Production Methods: Industrial production of dideoxythymidine triphosphate trisodium involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and effectiveness. The compound is typically stored at -20°C to maintain its stability over long periods .

Chemical Reactions Analysis

Types of Reactions: Dideoxythymidine triphosphate trisodium primarily undergoes chain-termination reactions in DNA sequencing. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific role in inhibiting DNA polymerase .

Common Reagents and Conditions: The primary reagent used with dideoxythymidine triphosphate trisodium is the terminal transferase enzyme. The reaction conditions typically involve a temperature of 37°C and the presence of a suitable buffer to maintain the enzyme’s activity .

Major Products Formed: The major product formed from the reaction involving dideoxythymidine triphosphate trisodium is a DNA strand terminated at the site of incorporation of the dideoxythymidine triphosphate, preventing further elongation .

Scientific Research Applications

Dideoxythymidine triphosphate trisodium is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, where it helps determine the sequence of nucleotides in a DNA strand. This compound is also used in various research applications involving DNA synthesis and repair .

Mechanism of Action

Dideoxythymidine triphosphate trisodium exerts its effects by incorporating itself into a growing DNA strand during DNA synthesis. Due to the absence of a 3’-hydroxyl group, it prevents the formation of a phosphodiester bond with the next nucleotide, thereby terminating the DNA strand elongation. This mechanism is crucial in the Sanger method of DNA sequencing, where it helps generate DNA fragments of varying lengths for sequence determination .

Comparison with Similar Compounds

Similar Compounds:

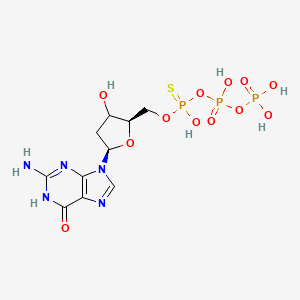

- Dideoxyadenosine triphosphate

- Dideoxycytidine triphosphate

- Dideoxyguanosine triphosphate

Uniqueness: Dideoxythymidine triphosphate trisodium is unique among its counterparts due to its specific incorporation into DNA strands at thymidine sites. This specificity makes it an essential tool in DNA sequencing, particularly in the Sanger method, where accurate termination of DNA strands is crucial for sequence determination .

Properties

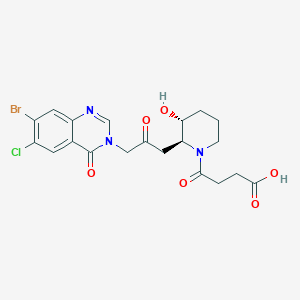

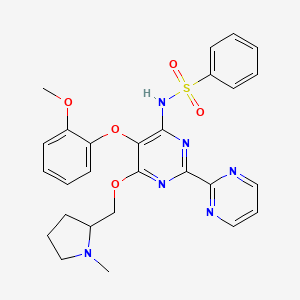

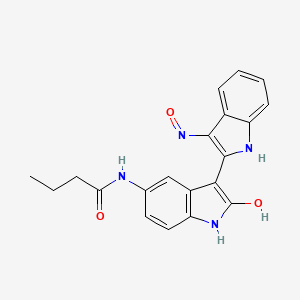

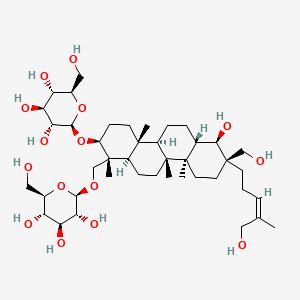

Molecular Formula |

C10H14N2Na3O13P3 |

|---|---|

Molecular Weight |

532.11 g/mol |

IUPAC Name |

trisodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O13P3.3Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t7-,8+;;;/m0.../s1 |

InChI Key |

DDXOLVDDOZRSSI-WCZHJHOJSA-K |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)

![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)

![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)